N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(1-Benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core substituted with a 1-benzylpiperidin-4-ylamine group. This scaffold is associated with diverse biological activities, including anticancer, antimicrobial, and antiproliferative properties, as observed in structurally related compounds . Its synthesis typically involves condensation reactions between chloropyrimidine intermediates and substituted amines under reflux conditions .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-2-6-16(7-3-1)14-26-12-10-17(11-13-26)25-21-20-18-8-4-5-9-19(18)27-22(20)24-15-23-21/h1-3,6-7,15,17H,4-5,8-14H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGCTPRDFRYERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Construction of the Tetrahydrobenzothienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions to form the tetrahydrobenzothienopyrimidine ring system.
Coupling Reaction: The final step is the coupling of the benzylpiperidine moiety with the tetrahydrobenzothienopyrimidine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzylpiperidine or tetrahydrobenzothienopyrimidine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions due to its interaction with neurotransmitter receptors.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in various biological systems.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. Detailed studies are conducted to elucidate the exact binding sites and conformational changes induced by the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of benzothienopyrimidine derivatives are highly dependent on substituents at the 4-amino position. Key analogues include:
*Calculated based on molecular formula.
Structural Insights :
- Piperidine vs.
- Sulphonamide vs. Amine : The benzenesulphonamide derivative (5e) shows antiproliferative activity, suggesting that electron-withdrawing groups at the 4-position enhance cytotoxicity .
Key Differences :
- Solvent choice (acetonitrile vs. ethanol) influences reaction efficiency and purity .
- Sulphonamide derivatives require longer reaction times (10 hours) compared to amine couplings (24 hours) .
Antiproliferative Activity
- Comparative Data: 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: Exhibits improved activity against lung and breast cancer (HOP-92, MCF-7) .
Antimicrobial Activity
- N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g): Broad-spectrum activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) .
- Hydrazine Derivatives (8a-n) : Moderate to high efficacy against Gram-positive bacteria .
SAR Insights :
- Pyridyl and morpholine substituents enhance antimicrobial potency, likely due to increased solubility and target binding .
- Benzyl groups (as in the target compound) may reduce microbial uptake compared to smaller amines .
Physicochemical Properties
- Melting Points : Piperazine derivatives (7d: 150–153°C) have higher melting points than thiomorpholine analogues (7c: 85–87°C), correlating with crystallinity .
- Metabolite Stability: The target compound’s tetrahydrobenzothienopyrimidine core undergoes oxidative metabolism in liver microsomes, producing mono-oxygenated metabolites .
Biological Activity
N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on recent research findings, including its pharmacodynamics, potential therapeutic uses, and toxicity profiles.
Chemical Structure and Properties
The molecular formula of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is with a molecular weight of approximately 378.54 g/mol. The compound features a benzothieno-pyrimidine core and a piperidine moiety that may contribute to its biological activity.
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may act as modulators of calcium channels and neuroprotective agents. For instance, related benzothiazepine derivatives have demonstrated the ability to regulate intracellular calcium levels (), which is crucial in neuroprotection and neuronal signaling pathways .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Neuroprotective Effects : In studies involving SH-SY5Y neuroblastoma cells and rat cortical neurons, the compound exhibited protective effects against oxidative stress-induced cell death at specific concentrations (1–30 μM). Notably, other structurally related compounds showed significant neuroprotective properties by modulating calcium homeostasis .
- Cytotoxicity : Toxicity assessments revealed that certain derivatives did not significantly affect cell viability at lower concentrations, suggesting a favorable safety profile for further development .
Case Studies
A notable study explored the synthesis and biological evaluation of several benzothiazepine derivatives. Among these compounds, one derivative demonstrated enhanced neuroprotective activity and improved drug-likeness metrics compared to standard neuroprotective agents .
Data Tables
The following table summarizes the biological activities and toxicity profiles of N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine and related compounds:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzothieno-pyrimidine + 1-benzylpiperidin-4-amine | DMF | 100 | 65–70 |
| 2 | Cyclization under acidic conditions | THF | Reflux | 80–85 |
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR identify substituents on the benzothieno-pyrimidine core (e.g., piperidine N-H signals at δ 1.5–2.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 419.18) .
- HPLC : Reverse-phase HPLC (C18, acetonitrile/water) monitors purity. Retention times vary with mobile phase pH .
Advanced: How do structural modifications (e.g., substituents on the benzylpiperidine moiety) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Piperidine Substitutions : Bulky groups (e.g., 4-methylbenzyl) enhance receptor binding affinity but reduce solubility. Smaller substituents (e.g., H or F) improve pharmacokinetics .
- Benzothieno-Pyrimidine Core : Electron-withdrawing groups (e.g., Cl) at position 2 increase enzymatic inhibition potency by 3–5-fold .
Q. Table 2: SAR Trends for Key Derivatives
| Substituent | Target Activity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| -H (Parent) | 120 ± 15 | 0.8 |
| -Cl | 25 ± 3 | 0.5 |
| 4-Me-Benzyl | 45 ± 6 | 0.3 |
Advanced: How can researchers resolve contradictory data in enzymatic vs. cellular assays for this compound?
Answer:
Discrepancies often arise from off-target effects or differential cell permeability. Methodological strategies include:
- Permeability Assays : Use Caco-2 cell monolayers to quantify passive diffusion. Low permeability (<1 × 10 cm/s) suggests need for prodrug strategies .
- Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS detects intracellular metabolites (e.g., N-oxide derivatives) that may alter activity .
Advanced: What computational approaches are effective for predicting binding modes with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). Key residues: Lys and Asp form hydrogen bonds with the pyrimidine N-H group .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. RMSD < 2.0 Å indicates stable binding .
- QSAR Models : 2D descriptors (e.g., logP, polar surface area) predict bioavailability. A logP > 3 correlates with reduced aqueous solubility .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
